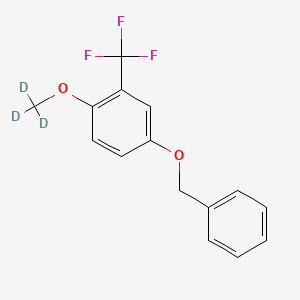
4-Phenylmethoxy-1-(trideuteriomethoxy)-2-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenylmethoxy-1-(trideuteriomethoxy)-2-(trifluoromethyl)benzene, also known as TFB, is a compound that has gained significant attention in scientific research due to its unique properties. TFB is a trifluoromethylated analog of methoxybenzene, which is widely used in various fields such as pharmaceuticals, agrochemicals, and materials science.
Applications De Recherche Scientifique
4-Phenylmethoxy-1-(trideuteriomethoxy)-2-(trifluoromethyl)benzene has been used in various scientific research applications, including drug discovery, materials science, and organic synthesis. In drug discovery, 4-Phenylmethoxy-1-(trideuteriomethoxy)-2-(trifluoromethyl)benzene has been shown to inhibit the activity of certain enzymes, making it a potential candidate for the development of new drugs. In materials science, 4-Phenylmethoxy-1-(trideuteriomethoxy)-2-(trifluoromethyl)benzene has been used as a building block for the synthesis of new materials with unique properties. In organic synthesis, 4-Phenylmethoxy-1-(trideuteriomethoxy)-2-(trifluoromethyl)benzene has been used as a reagent for the synthesis of various compounds.
Mécanisme D'action
The mechanism of action of 4-Phenylmethoxy-1-(trideuteriomethoxy)-2-(trifluoromethyl)benzene is not fully understood, but it is believed to involve the inhibition of certain enzymes. 4-Phenylmethoxy-1-(trideuteriomethoxy)-2-(trifluoromethyl)benzene has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have various effects on the body.
Biochemical and Physiological Effects
4-Phenylmethoxy-1-(trideuteriomethoxy)-2-(trifluoromethyl)benzene has been shown to have various biochemical and physiological effects. In addition to its inhibition of acetylcholinesterase, 4-Phenylmethoxy-1-(trideuteriomethoxy)-2-(trifluoromethyl)benzene has been shown to inhibit the activity of other enzymes such as butyrylcholinesterase and monoamine oxidase. These enzymes are involved in the breakdown of neurotransmitters such as dopamine and serotonin, and their inhibition can lead to an increase in the levels of these neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Phenylmethoxy-1-(trideuteriomethoxy)-2-(trifluoromethyl)benzene in lab experiments is its unique properties. The trifluoromethyl group in 4-Phenylmethoxy-1-(trideuteriomethoxy)-2-(trifluoromethyl)benzene can impart unique properties to the compounds it is used to synthesize. Additionally, the use of deuterated methanol in the synthesis allows for the compound to be used in NMR spectroscopy, which is a valuable tool for studying its mechanism of action. However, one limitation of using 4-Phenylmethoxy-1-(trideuteriomethoxy)-2-(trifluoromethyl)benzene in lab experiments is its cost. 4-Phenylmethoxy-1-(trideuteriomethoxy)-2-(trifluoromethyl)benzene is a relatively expensive compound, which can limit its use in certain experiments.
Orientations Futures
There are many future directions for the research of 4-Phenylmethoxy-1-(trideuteriomethoxy)-2-(trifluoromethyl)benzene. One potential direction is the development of new drugs based on its inhibition of enzymes such as acetylcholinesterase. Additionally, the use of 4-Phenylmethoxy-1-(trideuteriomethoxy)-2-(trifluoromethyl)benzene as a building block for the synthesis of new materials with unique properties is an area of active research. Finally, the study of 4-Phenylmethoxy-1-(trideuteriomethoxy)-2-(trifluoromethyl)benzene's mechanism of action and its effects on the body is an area of ongoing research that may lead to new insights into the functioning of the nervous system.
Méthodes De Synthèse
The synthesis of 4-Phenylmethoxy-1-(trideuteriomethoxy)-2-(trifluoromethyl)benzene involves the reaction of 4-phenylmethoxy-2-(trifluoromethyl)benzoyl chloride with trideuteriomethanol in the presence of a base such as triethylamine. The reaction yields 4-Phenylmethoxy-1-(trideuteriomethoxy)-2-(trifluoromethyl)benzene, which can be purified by column chromatography. The use of deuterated methanol in the synthesis allows for the compound to be used in NMR spectroscopy, which is a valuable tool for studying its mechanism of action.
Propriétés
IUPAC Name |
4-phenylmethoxy-1-(trideuteriomethoxy)-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3O2/c1-19-14-8-7-12(9-13(14)15(16,17)18)20-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3/i1D3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYIYKGWULJNRR-FIBGUPNXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OCC2=CC=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)OCC2=CC=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-5-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2819875.png)
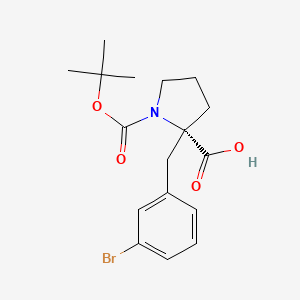

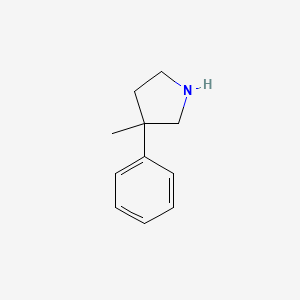
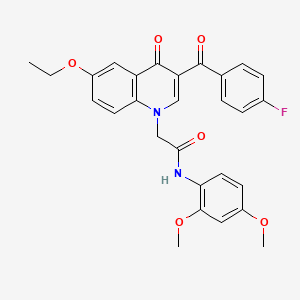

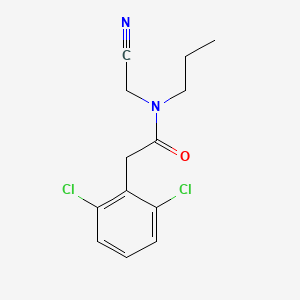
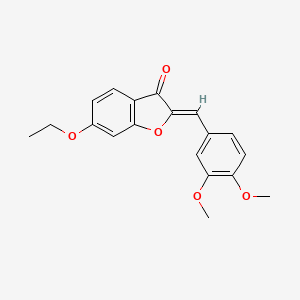
![[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 3-methoxythiophene-2-carboxylate](/img/structure/B2819887.png)
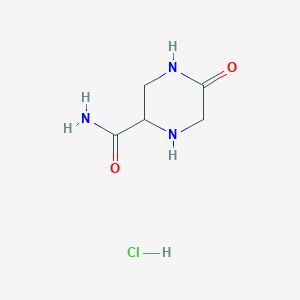
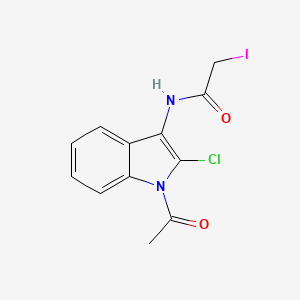
![2-[(2-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate](/img/structure/B2819895.png)
![1-benzyl-N~3~-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2819896.png)
![2,5-Dimethyl-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine;dihydrochloride](/img/structure/B2819897.png)